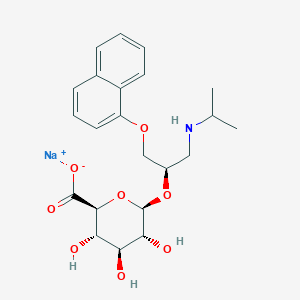

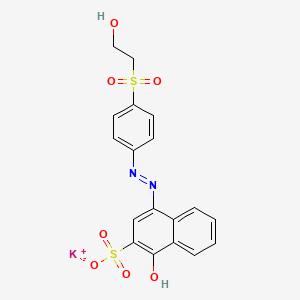

(R)-Propranolol beta-D-glucuronide sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of (R)-Propranolol beta-D-glucuronide involves several steps, including the initial reaction of propranolol with glucuronic acid to form the glucuronide conjugate. Oatis et al. (1983) detailed a synthesis method that includes the preparation of two diastereomeric propranolol O-beta-D-glucuronides through a series of chemical reactions, starting from naphthol and epichlorohydrin, and eventually leading to the sodium salt form of the glucuronide (Oatis, J., Baker, J., McCarthy, J., & Knapp, D., 1983).

科学的研究の応用

Role in Neuropsychiatric Conditions

Propranolol, a beta-adrenergic blocking agent, has shown potential benefits as an adjunct therapy in neuroleptic-resistant chronic schizophrenic patients. This application is based on its efficacy in improving symptoms of certain treatment-unresponsive psychotic conditions. Studies suggest propranolol's value in augmenting neuroleptic therapy, particularly in patients with refractory schizophrenia, highlighting its potential utility in neuropsychiatry beyond its well-known cardiovascular effects (Berlant, 1987).

Treatment of Infantile Hemangiomas

Originally introduced for cardiovascular conditions, propranolol has found a novel application in treating infantile hemangiomas (IHs), the most common infantile tumor. Oral propranolol has emerged as the first-line medication for IH treatment. This repurposing was based on the accidental discovery of its efficacy in IH involution, offering a new perspective on managing these tumors. Despite its widespread use, the precise mechanisms by which propranolol facilitates the regression of IHs are not fully understood, warranting further investigation into its pharmacology and mechanism of action (Tan, Guo, & Wang, 2021).

Environmental Impact and Ecotoxicology

Research into the occurrence and ecological effects of antihypertensive residues, including propranolol, in aquatic environments has highlighted the need for a better understanding of their ecotoxicological impact. Propranolol, among other beta-blockers, has been frequently detected in water bodies, raising concerns about its potential risk to non-target aquatic organisms. This body of work emphasizes the importance of assessing the environmental risk of pharmaceutical compounds and calls for more comprehensive ecotoxicity data to understand their full impact on aquatic ecosystems (Godoy, Kummrow, & Pamplin, 2015).

Potential in Cancer Therapy

Emerging research has explored the use of beta-blockers, including propranolol, in cancer treatment. Propranolol's antagonist action on the adrenergic system, which regulates blood pressure, heart rate, and other physiological processes, may also inhibit mechanisms involved in tumorigenesis, angiogenesis, and tumor metastasis. This suggests propranolol's potential as a complementary treatment option for various cancers, highlighting its ability to improve outcomes by decreasing cancer cell proliferation rates. However, further in vitro and clinical studies are necessary to fully elucidate its protective role in cancer patients (Peixoto, Pereira, & Oliveira, 2020).

作用機序

Target of Action

The primary target of ®-Propranolol beta-D-glucuronide sodium salt is the enzyme β-glucuronidase . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota . It plays a crucial role in the metabolism of cells, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .

Mode of Action

®-Propranolol beta-D-glucuronide sodium salt serves as a substrate for β-glucuronidase . The compound interacts with β-glucuronidase, which catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of mucopolysaccharides . This results in the production of glucuronic acid and aglycone, leading to different physiological reactions .

Biochemical Pathways

The action of ®-Propranolol beta-D-glucuronide sodium salt affects the biochemical pathways involving β-glucuronidase. The enzyme catalyzes the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone . This process is part of the larger glucuronidation pathway, which is a major phase II metabolic pathway in the body.

Pharmacokinetics

As a substrate of the multidrug resistance protein 2 (mrp2), it is likely to be transported across extra- and intra-cellular membranes .

Result of Action

The action of ®-Propranolol beta-D-glucuronide sodium salt leads to the production of glucuronic acid and aglycone . Abnormal β-glucuronidase activity, which could be influenced by the compound, is directly related to the occurrence of some malignant tumors and diseases such as liver failure and mucopolysaccharidosis .

特性

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17+,18+,19-,20+,22-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKYDLRSXKTYLZ-ABDGRLCTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28NNaO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858344 |

Source

|

| Record name | Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87102-70-3 |

Source

|

| Record name | Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)